molecular formula C8H6N6S B2387571 8-(thiazol-4-yl)-9H-purin-6-amine CAS No. 65911-12-8

8-(thiazol-4-yl)-9H-purin-6-amine

Cat. No.: B2387571
CAS No.: 65911-12-8
M. Wt: 218.24
InChI Key: WIUSWBSDLSUCNF-UHFFFAOYSA-N
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Description

8-(thiazol-4-yl)-9H-purin-6-amine is a chemical compound with the molecular formula C8H6N6S. It is a derivative of purine, a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. This compound is of significant interest in various fields of scientific research and industry due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(thiazol-4-yl)-9H-purin-6-amine typically involves the reaction of purine derivatives with thiazole-containing compounds. One common method includes the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with 4-thiazolylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-(thiazol-4-yl)-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of various substituted purine derivatives .

Scientific Research Applications

8-(thiazol-4-yl)-9H-purin-6-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as electronic and energy materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both purine and thiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its versatility and potential .

Properties

IUPAC Name

8-(1,3-thiazol-4-yl)-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6S/c9-6-5-8(11-2-10-6)14-7(13-5)4-1-15-3-12-4/h1-3H,(H3,9,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUSWBSDLSUCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C2=NC3=NC=NC(=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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